1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one
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Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of related compounds, focusing on their anticonvulsant, antimicrobial, and potential anti-anxiety properties. For example, the synthesis of 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines has been reported, showing good anticonvulsant activity in models for absence epilepsy (C. Fiakpui, O. Phillips, K. Murthy, & E. Knaus, 1999). Similarly, the synthesis of various heterocyclic systems from 3-Diazopyrazolo[3,4-b]pyridine has been explored, illustrating the compound's versatility as a synthon for new heterocyclic systems (M. Kočevar, B. Stanovnik, & M. Tišler, 1978).
Pharmacological Applications
The pharmacological exploration of these compounds has included studies on their potential as anti-anxiety drugs. For instance, 6-(o-Chlorophenyl)-8-ethyl-1-methyl-4H-s-triazolo[3,4-c]thieno[2,3-e][1,4]diazepine (Y-7131) has demonstrated marked activities in antipentylenetetrazole effects in mice, attenuation of conflict behavior in rats, and inhibition of aggressive behavior induced by hypothalamic stimulation in cats, indicating its potential as a potent anti-anxiety agent (T. Tsumagari, A. Nakajima, T. Fukuda, S. Shuto, T. Kenjo, Y. Morimoto, & Y. Takigawa, 1978).
Structural and Spectroscopic Analysis
Structural optimization and spectroscopic analysis of related compounds have been conducted to understand their chemical behavior better and to refine their pharmacological properties. For example, vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical studies of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine highlighted its potential biological activity through molecular docking studies, suggesting applications as an antidepressant (Tintu K. Kuruvilla, J. Prasana, S. Muthu, & J. George, 2018).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c19-15-4-2-14(3-5-15)12-18(26)24-9-1-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h2-7,13H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOVOSBZOUZOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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